Product packaging for SNIPER(CRABP)-4(Cat. No.:)

SNIPER(CRABP)-4

Cat. No.: B1193518
M. Wt: 807.042
InChI Key: FBOHLKGEMRMVGM-UZEPOBBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNIPER(CRABP)-4 is a pioneering, heterobifunctional compound designed for the targeted degradation of Cellular Retinoic Acid Binding Protein-II (CRABP-II). It represents an early and influential example of a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of degraders that hijack the ubiquitin-proteasome system for protein knockdown . The molecule is structurally composed of two distinct ligands connected by a linker: one is all-trans retinoic acid (ATRA), which binds with high affinity to CRABP-II, and the other is methyl bestatin (MeBS), a ligand for the E3 ubiquitin ligase cellular Inhibitor of Apoptosis Protein 1 (cIAP1) . The mechanism of action involves this compound simultaneously engaging both CRABP-II and cIAP1, effectively crosslinking the target protein to the ubiquitin ligase . This induced proximity leads to the polyubiquitination of CRABP-II by cIAP1 . Once tagged with ubiquitin chains, CRABP-II is recognized and degraded by the 26S proteasome, thereby reducing its intracellular levels . This catalytic process is event-driven, meaning the SNIPER molecule can be recycled to degrade multiple target protein molecules . As a research tool, this compound has been fundamental in validating the SNIPER/PROTAC technology platform and provides a powerful chemical genetic approach to study CRABP-II function without relying on genetic manipulation . Its development demonstrated that small molecules could be designed to induce the specific degradation of target proteins, opening new avenues for probing "undruggable" targets and investigating novel therapeutic strategies . This product is intended for research purposes only.

Properties

Molecular Formula

C45H66N4O9

Molecular Weight

807.042

IUPAC Name

(2E,4E,6E,8E)-9-((E)-3-((((14R,17S,18R)-18-amino-17-hydroxy-14-isobutyl-2,13,16-trioxo-19-phenyl-6,9-dioxa-3,12-diazanonadecyl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C45H66N4O9/c1-31(2)26-36(29-40(50)43(54)38(46)28-35-14-9-8-10-15-35)44(55)48-21-23-57-25-24-56-22-20-47-41(51)30-58-49-39-18-19-45(6,7)37(34(39)5)17-16-32(3)12-11-13-33(4)27-42(52)53/h8-17,27,31,36,38,43,54H,18-26,28-30,46H2,1-7H3,(H,47,51)(H,48,55)(H,52,53)/b13-11+,17-16+,32-12+,33-27+,49-39+/t36-,38-,43+/m1/s1

InChI Key

FBOHLKGEMRMVGM-UZEPOBBZSA-N

SMILES

O=C(CO/N=C1C(C)=C(/C=C/C(C)=C/C=C/C(C)=C/C(O)=O)C(C)(C)CC/1)NCCOCCOCCNC([C@H](CC(C)C)CC([C@@H](O)[C@H](N)CC2=CC=CC=C2)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SNIPER(CRABP)-4;  SNIPER(CRABP)4;  SNIPER(CRABP) 4; 

Origin of Product

United States

Molecular Design Principles and Synthetic Methodologies of Sniper Crabp 4

Conceptual Design of SNIPER(CRABP)-4

The fundamental concept behind this compound is the creation of a molecular bridge between the target protein, CRABP-II, and an E3 ubiquitin ligase, cellular inhibitor of apoptosis protein 1 (cIAP1). nih.gov This proximity, induced by the SNIPER molecule, facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the proteasome. nih.govresearchgate.net The structure of SNIPERs, including this compound, is composed of three essential components: a ligand for the target protein, a ligand for the E3 ubiquitin ligase, and a chemical linker that connects the two. tandfonline.commedchemexpress.com

The choice of ligand for the target protein is critical for the specificity of the SNIPER molecule. For this compound, All-trans Retinoic Acid (ATRA) was selected as the warhead to target Cellular Retinoic Acid Binding Protein-II (CRABP-II). nih.gov CRABP-II is a small cytosolic protein that binds ATRA with high affinity and is involved in regulating the cellular levels and nuclear transport of retinoic acid. nih.gov ATRA is the natural ligand for CRABP-II, ensuring specific and high-affinity binding of the SNIPER molecule to its intended target. nih.govnih.gov This interaction is the first step in the degradation process, bringing the entire chimeric molecule to the vicinity of the CRABP-II protein.

Table 1: Properties of the Target Protein and its Ligand

Component Name Function in this compound Key Characteristics
Target Protein Cellular Retinoic Acid Binding Protein-II (CRABP-II) The protein of interest (POI) marked for degradation. Binds ATRA with high affinity; involved in retinoic acid signaling. nih.gov
Target Ligand All-trans Retinoic Acid (ATRA) Provides specificity by binding directly to CRABP-II. nih.gov Natural, high-affinity ligand for CRABP-II. nih.govresearchgate.net

To recruit the degradation machinery, this compound incorporates a ligand for an E3 ubiquitin ligase. Specifically, it utilizes a derivative of Bestatin (B1682670), an aminopeptidase (B13392206) inhibitor, to engage cellular inhibitor of apoptosis protein 1 (cIAP1). nih.govnih.gov cIAP1 is a member of the IAP family of proteins that possess RING-type E3 ubiquitin ligase activity. medchemexpress.com While Bestatin itself has a modest binding affinity for cIAP1, it is sufficient to recruit the ligase and initiate the ubiquitination cascade. nih.govnih.gov The binding of the Bestatin moiety to cIAP1 brings the E3 ligase into close proximity with the ATRA-bound CRABP-II, enabling the targeted ubiquitylation of CRABP-II. nih.gov It is a characteristic of many SNIPER compounds that they also induce the autoubiquitylation and subsequent degradation of cIAP1 itself. medchemexpress.comnih.gov

Table 2: Properties of the E3 Ligase and its Ligand

Component Name Function in this compound Key Characteristics
E3 Ubiquitin Ligase cellular Inhibitor of Apoptosis Protein 1 (cIAP1) The recruited E3 ligase that ubiquitinates the target protein. Possesses RING-finger domain with E3 ligase activity. medchemexpress.com
E3 Ligase Ligand Bestatin Recruits cIAP1 to the target protein-SNIPER complex. nih.gov An aminopeptidase inhibitor that binds to IAPs. nih.gov

The linker is a crucial component that connects the target-binding ligand (ATRA) and the E3 ligase-recruiting ligand (Bestatin). medchemexpress.com Its chemical nature, length, and attachment points are critical determinants of the SNIPER's efficacy. The linker must be structured to allow for the simultaneous binding of both ligands to their respective proteins, facilitating the formation of a stable ternary complex (CRABP-II : SNIPER : cIAP1). nih.gov The linker's properties, such as its flexibility and polarity, can significantly influence the stability and geometry of this complex, which in turn affects the efficiency of the ubiquitination process. symeres.com In early CRABP-II SNIPERs, the ATRA and Bestatin moieties were connected via an ester bond through a linker chain. Strategic considerations in linker design involve optimizing its length to span the distance between the two proteins and ensuring it does not sterically hinder the binding of either ligand. nih.gov

Synthetic Approaches to this compound and Analogues

The modular nature of SNIPERs allows for their systematic synthesis by joining the three key components. The synthesis of this compound and its analogues involves standard organic chemistry techniques to conjugate the ATRA, linker, and Bestatin moieties. nih.gov

The synthesis of this compound requires the formation of stable covalent bonds, typically amides or esters, to connect the linker to the two active ligands. The process generally involves a multi-step sequence where a bifunctional linker is sequentially coupled to the ATRA and Bestatin derivatives. For instance, a common strategy involves activating a carboxylic acid group on one component (e.g., the linker or ATRA) and reacting it with an amine or alcohol group on the other component to form an amide or ester bond, respectively. nih.gov This process is repeated to attach the second ligand. Careful selection of protecting groups is often necessary to prevent unwanted side reactions on the functional groups of the ligands during the coupling steps.

The field of targeted protein degradation has seen rapid advancements, leading to more potent and efficient SNIPER molecules. A key development has been the move from using Bestatin, with its modest affinity, to incorporating high-affinity IAP antagonist ligands, such as MV1 or LCL161 derivatives. medchemexpress.comnih.govnih.gov This substitution significantly improves the degradation efficiency of the resulting SNIPERs compared to the early Bestatin-based compounds. nih.gov While this compound is based on the initial design using a Bestatin derivative, these methodological advancements in ligand discovery and linker technology pave the way for the development of next-generation CRABP-II degraders with enhanced potency and selectivity. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action for Sniper Crabp 4

Ternary Complex Formation and Stabilization Dynamics

The initiation of CRABP-II degradation by SNIPER(CRABP)-4 is contingent upon the formation of a ternary complex, which consists of this compound, the target protein CRABP-II, and the E3 ligase cIAP1. niph.go.jp This event is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. niph.go.jp

This compound facilitates the formation of an artificial complex between CRABP-II and cIAP1. niph.go.jp The molecule achieves this by simultaneously binding to both proteins using its distinct ligand heads. The all-trans retinoic acid (ATRA) moiety of this compound binds specifically to CRABP-II, while the bestatin-derived component interacts with the BIR3 domain of cIAP1. nih.govniph.go.jp Research has confirmed that linking these two ligands into a single molecule is essential for inducing the degradation of CRABP-II, as the separate administration of ATRA and the cIAP1 ligand (methyl bestatin) does not result in the protein's degradation. niph.go.jp The formation of this ternary complex brings the E3 ligase activity of cIAP1 into close proximity with the CRABP-II protein, which is not a natural substrate for this enzyme. niph.go.jpresearchgate.net

The formation of a stable and productive ternary complex requires specific conformational arrangements of the constituent proteins. acs.orgcore.ac.uk While detailed crystallographic data on the precise conformational shifts induced by this compound is not extensively documented, the principles of PROTAC and SNIPER action dictate that the binding of the chimeric molecule induces conformational changes in both the target protein and the E3 ligase. acs.org These adjustments are crucial to orient the two proteins correctly, allowing for the efficient transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the surface of the target protein. acs.orgfrontiersin.org The length and composition of the linker connecting the two ligand heads in a SNIPER molecule play a critical role in enabling the necessary flexibility and spatial arrangement for a productive ternary complex to form. tandfonline.com

Ubiquitination Cascade Triggered by this compound

Following the formation of the ternary complex, this compound activates a ubiquitination cascade that tags CRABP-II for destruction by the cell's proteasomal machinery. niph.go.jpnih.gov

Mechanistic studies reveal that this compound specifically induces the cIAP1-mediated ubiquitylation of CRABP-II. nih.govresearchgate.net Once CRABP-II is brought into proximity with cIAP1 within the ternary complex, cIAP1, which possesses E3 ubiquitin ligase activity via its RING domain, catalyzes the attachment of multiple ubiquitin molecules onto CRABP-II. niph.go.jp The occurrence of this polyubiquitination is evidenced by the appearance of high-molecular-weight smear bands on Western blots when analyzing CRABP-II from cells treated with this compound. niph.go.jp This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein. nih.govniph.go.jp The degradation of CRABP-II induced by this compound can be prevented by treating cells with a proteasome inhibitor, such as MG132, confirming that the process is dependent on the proteasome. niph.go.jpniph.go.jp

While it is clearly established that this compound induces the polyubiquitination of CRABP-II, the specific lysine (B10760008) residues on the CRABP-II protein that serve as acceptor sites for ubiquitin have not been explicitly identified in the available scientific literature. Ubiquitination typically occurs on solvent-exposed lysine residues of the target protein. acs.org Pinpointing these exact sites would require further investigation using techniques such as mass spectrometry-based proteomics.

The specificity of the E3 ligase recruited by a SNIPER molecule is a critical aspect of its mechanism. For this compound, which uses a bestatin-based ligand, cIAP1 is the primary E3 ligase responsible for the degradation of wild-type and cytosolic CRABP-II. niph.go.jpnih.gov This has been demonstrated through siRNA-mediated gene silencing experiments. When the expression of cIAP1 was knocked down, the degradation of CRABP-II induced by this compound was significantly suppressed. niph.go.jpnih.gov In contrast, silencing the expression of XIAP (X-linked inhibitor of apoptosis protein), another closely related IAP family member with E3 ligase activity, did not affect the SNIPER-mediated degradation of CRABP-II. niph.go.jpnih.gov This indicates a specific reliance on cIAP1 for the activity of this compound against its target in its native cellular compartment. niph.go.jpnih.govresearchgate.net

Proteasomal Degradation Pathway of Ubiquitinated CRABP-II

This compound is a hybrid small molecule designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. nih.gov It functions as a Specific and Non-genetic IAP-dependent Protein ERaser (SNIPER) by linking its target protein, CRABP-II, to an E3 ubiquitin ligase. nih.govresearchgate.net this compound consists of all-trans retinoic acid (ATRA), a ligand for CRABP-II, and a derivative of bestatin (B1682670), which binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ligase. nih.govresearchgate.net This proximity induces cIAP1 to ubiquitinate CRABP-II, marking it for destruction by the proteasome. nih.gov Mechanistic studies confirm that this compound induces the cIAP1-mediated ubiquitylation of CRABP-II, which subsequently leads to its proteasomal degradation. nih.govresearchgate.net

Dependence on 26S Proteasome Activity

The degradation of CRABP-II initiated by this compound is critically dependent on the activity of the 26S proteasome. niph.go.jp The 26S proteasome is a large, ATP-dependent protease complex responsible for degrading ubiquitinated proteins, thereby maintaining cellular protein homeostasis. researchgate.netmdpi.comabcam.com Research has demonstrated that the reduction of CRABP-II levels in cells treated with this compound is completely prevented when the proteasome is inhibited. niph.go.jpniph.go.jp Specifically, pre-treatment of cells with MG132, a known proteasome inhibitor, abrogates the degradation of CRABP-II that would otherwise be induced by this compound. niph.go.jpniph.go.jp This finding confirms that the final step in the mechanism of action for this SNIPER compound is the degradation of the ubiquitinated target protein by the 26S proteasome. nih.govniph.go.jp

Kinetics of CRABP-II Protein Level Reduction in Cellular Systems

The degradation of CRABP-II induced by this compound occurs in a time- and dose-dependent manner. In cellular systems, a notable reduction in CRABP-II protein levels can be observed as early as one hour after treatment with the compound. niph.go.jp This suppression of CRABP-II expression is sustained for extended periods, with effects lasting for more than 20 hours. niph.go.jp

Longer-term studies show that at 24 and 48 hours post-treatment, this compound leads to lower levels of CRABP-II compared to its ester-bond-containing counterpart, SNIPER-2. niph.go.jp This enhanced and sustained activity is attributed to the greater chemical stability of the amide bond in this compound and its ability to degrade the target protein without causing the simultaneous degradation of the cIAP1 E3 ligase. niph.go.jpniph.go.jp

The dose-response relationship has also been characterized. Effective degradation of CRABP-II is observed at this compound concentrations of 3 µM and higher following a 6-hour incubation period. niph.go.jp Lower concentrations, such as 0.3 µM and 1 µM, have a more subtle effect on CRABP-II levels. niph.go.jp

Table 1: Kinetics of this compound-induced CRABP-II Degradation

Parameter Observation Incubation Time Concentration Source
Onset of Action Reduction of CRABP-II levels observed 1 hour 10 µM niph.go.jp
Sustained Activity Continued suppression of CRABP-II expression > 20 hours 10 µM niph.go.jp
Long-Term Efficacy Lower CRABP-II levels compared to SNIPER-2 24 and 48 hours 10 µM niph.go.jp
Dose-Response Subtle effect on CRABP-II levels 6 hours 0.3 µM - 1 µM niph.go.jp

| Dose-Response | Effective reduction of CRABP-II | 6 hours | ≥ 3 µM | niph.go.jp |

Subcellular Localization of CRABP-II Degradation

To understand the scope of SNIPER technology, studies have investigated whether this compound can induce the degradation of CRABP-II localized to different subcellular compartments. nih.govresearchgate.net By genetically fusing CRABP-II with specific subcellular localization signals, researchers have expressed the target protein in the cytosol, nucleus, and on the cell membrane to test the efficacy of the degrader in these distinct cellular environments. researchgate.netresearchgate.netresearchgate.net

Degradation of Cytosolic CRABP-II

This compound effectively induces the proteasomal degradation of CRABP-II located within the cytosol. researchgate.netresearchgate.net The degradation of both wild-type and specifically localized cytosolic CRABP-II is attenuated when cIAP1 expression is silenced, confirming that cIAP1 is the primary E3 ligase responsible for the degradation of cytosolic CRABP-II in this context. researchgate.netresearchgate.net

Degradation of Nuclear CRABP-II

The activity of this compound extends to the nucleus. researchgate.netresearchgate.net Studies have shown that it can successfully induce the degradation of CRABP-II that has been targeted to the nuclear compartment. nih.govresearchgate.net Interestingly, for the degradation of nuclear-localized CRABP-II, E3 ligases other than cIAP1, cIAP2, and XIAP appear to play a role, suggesting that the responsible E3 ligase can vary depending on the subcellular location of the target protein. researchgate.netresearchgate.net

Degradation of Membrane-Localized CRABP-II

This compound is also capable of inducing the degradation of CRABP-II that is anchored to the cell membrane. researchgate.netresearchgate.net For membrane-localized CRABP-II, cIAP1 is considered a primary E3 ligase involved in the degradation process initiated by SNIPER compounds. researchgate.netresearchgate.net However, evidence suggests that for other SNIPER variants, an additional E3 ligase, distinct from cIAP1, cIAP2, and XIAP, may also be involved in the degradation of membrane-associated targets. researchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation / Synonym
This compound SNIPER-4, Amide-type SNIPER
Cellular Retinoic Acid Binding Protein-II CRABP-II
All-trans Retinoic Acid ATRA
Cellular inhibitor of apoptosis protein 1 cIAP1
MG132 Z-Leu-Leu-Leu-al
SNIPER-2 Ester-type SNIPER
Bestatin
Cellular inhibitor of apoptosis protein 2 cIAP2
X-linked inhibitor of apoptosis protein XIAP
SNIPER(CRABP)-11 PROTAC cIAP1 degrader-4

Differential Activity against Mitochondrial CRABP-II by Analogues

The ability of Specific and Non-genetic IAP-dependent Protein ERaser (SNIPER) molecules to induce protein degradation can be influenced by the specific inhibitor of apoptosis protein (IAP) ligand used in their design, particularly concerning targets within subcellular compartments like the mitochondria. researchgate.netnih.gov Research has shown a distinct difference in activity between this compound and its analogue, SNIPER(CRABP)-11, against mitochondrial cellular retinoic acid-binding protein II (CRABP-II). researchgate.netnih.govresearchgate.net

This compound, which utilizes bestatin as its IAP-ligand, effectively induces the proteasomal degradation of wild-type, cytosolic, nuclear, and membrane-localized CRABP-II proteins. researchgate.netresearchgate.netresearchgate.net However, it does not display degradation activity against CRABP-II that is localized within the mitochondria. researchgate.netnih.govresearchgate.net In contrast, an analogue, SNIPER(CRABP)-11, which incorporates the MV1 compound as its IAP-ligand, is capable of inducing the degradation of mitochondrial CRABP-II. researchgate.netnih.govmedkoo.comallgenbio.comglpbio.cntargetmol.com This differential activity suggests that the choice of IAP-ligand is a critical determinant for targeting proteins within the mitochondrial compartment. researchgate.net The differing abilities to penetrate the mitochondrial membrane may be attributed to the physicochemical properties of the SNIPERs, such as hydrophobicity. researchgate.net

It was considered that the degradation of mitochondrial CRABP-II by SNIPER(CRABP)-11 might be linked to its ability to also induce the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), a phenomenon not observed with this compound. researchgate.net The reduction of cIAP1 can lead to caspase activation, which is sometimes associated with the breakdown of the mitochondrial membrane. researchgate.net However, studies indicated that neither this compound nor SNIPER(CRABP)-11 had an effect on mitochondrial membrane integrity. researchgate.net

For the degradation of nuclear and mitochondrial CRABP-II, E3 ligases other than cIAP1, cIAP2, and X-linked inhibitor of apoptosis protein (XIAP) are believed to play a role in the SNIPER-mediated protein knockdown. researchgate.netnih.gov

Table 1: Differential Activity of this compound and its Analogue on CRABP-II in Subcellular Locations
CompoundIAP LigandCytosolic CRABP-II DegradationNuclear CRABP-II DegradationMembrane-Localized CRABP-II DegradationMitochondrial CRABP-II Degradation
This compoundBestatinYesYesYesNo
SNIPER(CRABP)-11MV1YesYesYesYes

Specificity Profile of this compound Induced Degradation

The specificity of a protein degrader is a crucial aspect of its mechanism, determining its utility as a research tool and therapeutic agent. This compound was specifically engineered to improve upon earlier designs by offering a more selective degradation profile. niph.go.jpniph.go.jp

Selective Degradation of CRABP-II versus cIAP1 Autodegradation

A key feature of this compound is its ability to selectively induce the degradation of its target protein, CRABP-II, without causing the simultaneous degradation of the E3 ligase it hijacks, cIAP1. niph.go.jpniph.go.jp This specificity is a significant advancement over some of its analogues, such as the ester-type SNIPER-2. niph.go.jp

The design of this compound incorporates an amide bond linking the bestatin moiety and the all-trans retinoic acid (ATRA) ligand. niph.go.jp This chemical feature is critical to its selective activity. niph.go.jp Previous research indicated that bestatin-methyl amide could bind to cIAP1 without inducing its degradation. niph.go.jp Consequently, this compound successfully cross-links cIAP1 and CRABP-II, leading to the cIAP1-mediated ubiquitylation and subsequent proteasomal degradation of CRABP-II, while leaving the cIAP1 protein level unaffected. niph.go.jpnih.gov This targeted degradation is abrogated by the presence of a proteasome inhibitor, MG132, confirming the mechanism of action. niph.go.jp

The maintenance of cIAP1 levels in cells treated with this compound may contribute to a more sustained degradation of the target protein compared to non-selective analogues. niph.go.jp The chemical stability of the amide bond, which is less susceptible to hydrolysis than the ester bond found in earlier versions, also likely contributes to a prolonged duration of action. niph.go.jp

Comparison with Analogues Exhibiting Different Specificity

The specificity of this compound becomes evident when compared with its ester-bond-containing analogue, SNIPER-2. niph.go.jp While both compounds effectively induce the degradation of CRABP-II, SNIPER-2 also causes a significant reduction in cIAP1 levels through auto-ubiquitylation. niph.go.jp

In contrast, this compound was shown to reduce the level of CRABP-II specifically, without affecting cIAP1 levels in HT1080 fibrosarcoma cells. niph.go.jp This high specificity for the target protein is a direct result of substituting the ester bond in SNIPER-2 with a more stable amide bond in this compound. niph.go.jpscienceopen.com While the amide substitution greatly diminishes the cIAP1-degradation activity, it retains sufficient binding affinity to cIAP1 to enable the efficient ubiquitylation of the target protein, CRABP-II. niph.go.jp

This difference in specificity makes the amide-type SNIPER-4 more advantageous for specific protein knockdown due to its selectivity and the potential for a longer-lasting effect. niph.go.jp The mechanism by which the amide-containing SNIPER avoids inducing cIAP1 autodegradation is not fully understood but is hypothesized to be related to an inability to induce the necessary auto-ubiquitylation of cIAP1 for its own proteasomal degradation. niph.go.jp

Table 2: Specificity Comparison of this compound and SNIPER-2
CompoundLinker TypeCRABP-II DegradationcIAP1 Autodegradation
This compoundAmideYesNo
SNIPER-2EsterYesYes

Cellular and Biochemical Research Applications of Sniper Crabp 4

SNIPER(CRABP)-4 as a Chemical Tool for Protein Knockdown

This compound is a bifunctional molecule designed to induce the degradation of its target protein, Cellular Retinoic Acid Binding Protein II (CRABP-II), by recruiting the E3 ubiquitin ligase cIAP1. nih.govmedchemexpress.com This "protein knockdown" technology offers a small-molecule alternative to genetic methods like RNA interference (RNAi). nih.govfrontiersin.org The this compound molecule consists of a ligand for CRABP-II, all-trans retinoic acid (ATRA), and a ligand for cIAP1, a derivative of bestatin (B1682670). nih.govnih.gov By simultaneously binding to both CRABP-II and cIAP1, this compound brings them into close proximity, facilitating the cIAP1-mediated ubiquitination of CRABP-II, which subsequently marks it for degradation by the proteasome. nih.govmdpi.com

A key advantage of this compound over its predecessor, SNIPER-2, is its specificity and the sustained degradation of the target protein. niph.go.jp SNIPER-2, which contains an ester bond, causes the simultaneous degradation of both CRABP-II and cIAP1. niph.go.jpniph.go.jp In contrast, this compound, which features a more stable amide bond, selectively degrades CRABP-II without significantly affecting cIAP1 levels. niph.go.jpniph.go.jpnih.gov This specificity is crucial for long-term studies of CRABP-II function, as the maintenance of cIAP1 levels allows for a prolonged degradation process. niph.go.jp The degradation of CRABP-II induced by this compound is dose-dependent and can be blocked by proteasome inhibitors, confirming its mechanism of action. niph.go.jp

Investigation of CRABP-II Function in Various Cellular Contexts

The ability of this compound to specifically deplete CRABP-II has made it an invaluable tool for elucidating the diverse functions of this protein. niph.go.jp CRABP-II is known to be involved in various cellular processes, and its aberrant expression has been linked to diseases like cancer. researchgate.netresearchgate.net For instance, research has shown that CRABP-II can increase the expression of the oncogene MycN in neuroblastoma cells. niph.go.jp By using this compound to knock down CRABP-II, researchers can investigate the downstream effects on MycN expression and other cellular phenomena like caspase activation and cell proliferation. niph.go.jp

Furthermore, SNIPER technology has been extended to study the degradation of CRABP-II localized to different subcellular compartments. researchgate.netresearchgate.net By fusing CRABP-II with specific localization signals, researchers have been able to target it to the cytosol, nucleus, and cellular membranes. researchgate.net Studies using this compound have demonstrated that it can induce the degradation of wild-type, cytosolic, and nuclear-localized CRABP-II. researchgate.netnih.gov These experiments have also revealed that while cIAP1 is the primary E3 ligase for cytosolic CRABP-II degradation, other E3 ligases may be involved in the degradation of CRABP-II in other compartments. researchgate.netnih.gov

Studies on Cellular Retinoic Acid Signaling Pathways

This compound's targeting of CRABP-II provides a direct method to probe the intricacies of cellular retinoic acid signaling. mdpi.com Retinoic acid, a metabolite of vitamin A, plays a critical role in various biological processes, including cell differentiation, proliferation, and embryonic development, by binding to nuclear receptors and regulating gene expression. mdpi.comfrontiersin.org CRABP-II is a key player in this pathway, believed to shuttle retinoic acid to the nucleus. mdpi.com

Applications in Understanding Ubiquitin Code Principles

The ubiquitin code refers to the diversity of ubiquitin modifications (e.g., different chain linkages) that can be attached to a substrate protein, leading to a variety of downstream cellular responses beyond proteasomal degradation. frontiersin.orgnih.gov this compound, by artificially inducing ubiquitination on a specific target, provides a unique platform to study the principles of this code. frontiersin.org

Analysis of Ubiquitination Patterns Induced by this compound

Research has confirmed that this compound induces the ubiquitination of CRABP-II. nih.govniph.go.jp By immunoprecipitating CRABP-II from cells treated with this compound, researchers can analyze the types of ubiquitin chains that are attached. niph.go.jp This allows for the investigation of the specific E3 ligase, cIAP1, and its preferences for assembling certain ubiquitin linkages. Such studies can provide insights into how different E3 ligases "write" the ubiquitin code. frontiersin.org By comparing the ubiquitination patterns induced by this compound with those generated by other SNIPER molecules that recruit different E3 ligases, a more comprehensive understanding of the specificity of E3 ligase-substrate interactions can be achieved. rupress.org

Impact on Downstream Ubiquitin-Dependent Cellular Responses

The induced ubiquitination of CRABP-II by this compound serves as a model to study the cellular consequences of specific ubiquitination events. frontiersin.org While the primary outcome of this compound action is proteasomal degradation, the attached ubiquitin chains could potentially be recognized by other "decoder" proteins, leading to other cellular responses. frontiersin.orgrupress.org Researchers can investigate whether the this compound-induced ubiquitination of CRABP-II influences cellular processes such as signal transduction, protein localization, or autophagy, thereby providing a clearer understanding of how the ubiquitin code is interpreted by the cell. frontiersin.orgrupress.org

Exploration of Organelle-Specific Protein Degradation

A fascinating application of the SNIPER technology, including this compound, is the exploration of protein degradation within specific cellular organelles. researchgate.netresearchgate.net This is achieved by engineering the target protein, CRABP-II, to localize to different subcellular compartments. researchgate.net

Studies have successfully used this compound to induce the degradation of CRABP-II targeted to the cytosol and the nucleus. researchgate.netnih.gov This demonstrates that the SNIPER-mediated degradation machinery can access proteins in these compartments. However, it was observed that this compound, which utilizes bestatin as the cIAP1 ligand, was not effective in degrading CRABP-II localized to mitochondria. researchgate.netnih.gov In contrast, another SNIPER molecule, SNIPER(CRABP)-11, which uses a different IAP ligand (MV1), was able to induce the degradation of mitochondrial CRABP-II. researchgate.netnih.gov

These findings highlight that the accessibility and activity of the recruited E3 ligase can vary depending on the subcellular location of the target protein. researchgate.netnih.gov The differential ability of this compound and SNIPER(CRABP)-11 to target mitochondrial proteins suggests that the choice of the E3 ligase ligand is critical for organelle-specific protein degradation. researchgate.net This line of research opens up new avenues for developing highly specific tools to manipulate the proteome of individual organelles, which could be instrumental in studying organelle function and dysfunction in various diseases. nih.govrupress.org

Table of Research Findings for this compound

Research Area Key Finding Reference(s)
Protein Knockdown This compound specifically and sustainably degrades CRABP-II without affecting cIAP1 levels due to its stable amide bond. niph.go.jp, niph.go.jp, nih.gov
CRABP-II Function Enables the study of CRABP-II's role in processes like oncogene expression in neuroblastoma. niph.go.jp
Retinoic Acid Signaling Allows for the dissection of CRABP-II's specific role in the cellular response to retinoic acid. mdpi.com
Ubiquitination Patterns Induces cIAP1-mediated ubiquitination of CRABP-II, allowing for the study of ubiquitin chain formation. nih.gov, niph.go.jp

| Organelle-Specific Degradation | Effectively degrades CRABP-II in the cytosol and nucleus, but not in mitochondria. | researchgate.net, nih.gov |

Table of Mentioned Chemical Compounds

Compound Name
This compound
SNIPER-2
SNIPER(CRABP)-11
All-trans retinoic acid (ATRA)
Bestatin
MV1
MG132
MycN
cIAP1
CRABP-II
CRABP-I
RNAi

Induction of Mitophagy by CRABP-II Degradation (e.g., SNIPER(CRABP)-11)

The targeted degradation of proteins is a powerful tool in cell biology, and its application has been extended to induce complex cellular processes like mitophagy, the selective removal of mitochondria by autophagy. While not directly induced by this compound, the principle has been demonstrated using related compounds, providing critical insight into the capabilities and limitations of the SNIPER technology.

Researchers have successfully triggered PINK1-independent mitophagy by using synthetic hybrid molecules to coat mitochondria with ubiquitin chains. tandfonline.comtandfonline.com A key example is SNIPER(CRABP)-11, a compound that links the RING-type E3 ligase cIAP1 to Cellular Retinoic Acid Binding Protein II (CRABP-II), mediating its ubiquitination. nih.govoup.com To direct this action to the mitochondria, CRABP-II was fused to outer mitochondrial membrane (OMM) proteins like HK1 or TOMM20. tandfonline.comnih.gov In cells expressing these fusion proteins, the administration of SNIPER(CRABP)-11 led to the ubiquitination of the mitochondrial surface, which was sufficient to induce mitophagy. tandfonline.comtandfonline.comnih.gov This chemically induced mitochondrial degradation was shown to be dependent on core autophagy machinery but not on PINK1, a key protein in damage-induced mitophagy. tandfonline.comtandfonline.com

This approach highlights that robust ubiquitination on the mitochondrial surface is a sufficient trigger for mitophagy. tandfonline.comtandfonline.com However, the choice of the SNIPER compound is critical. Studies comparing different CRABP-II degraders found that while SNIPER(CRABP)-11 effectively degraded CRABP-II localized to the mitochondria, this compound had no significant effect on the mitochondrial CRABP-II protein. researchgate.net This demonstrates that the ability to induce subcellular-compartment-specific degradation is highly dependent on the chemical structure of the SNIPER molecule.

Comparative Research with Other SNIPER Systems

The functional characteristics of this compound are best understood through comparison with other protein degraders, both those targeting the same protein, CRABP-II, and those designed against entirely different proteins of interest.

Evaluation of this compound against other CRABP-II degraders (e.g., SNIPER(CRABP)-11, SNIPER-2)

The development of CRABP-II degraders has yielded several compounds with distinct properties. This compound was designed as a more specific and stable alternative to earlier versions like SNIPER-2. niph.go.jpniph.go.jp SNIPER-2, which connects its targeting and E3-ligase-binding moieties with an ester bond, was found to induce the degradation of both its target, CRABP-II, and the E3 ligase cIAP1. niph.go.jpniph.go.jp In contrast, this compound utilizes a more chemically stable amide bond and, crucially, induces the specific degradation of CRABP-II without causing the concurrent degradation of cIAP1. niph.go.jpniph.go.jpnih.gov This specificity results in a more sustained suppression of CRABP-II levels compared to SNIPER-2. niph.go.jp

Further comparisons with SNIPER(CRABP)-11 reveal differences in potency and subcellular targeting. SNIPER(CRABP)-11, which uses the IAP ligand MV1, is more potent than the bestatin-based this compound. researchgate.net A significant functional distinction arises in their ability to target CRABP-II in different cellular locations. While both compounds can effectively degrade CRABP-II in the cytosol, nucleus, and at the cell membrane, only SNIPER(CRABP)-11 is capable of inducing the degradation of CRABP-II localized within the mitochondria. researchgate.net This suggests that the responsible E3 ligase recruited by the SNIPER can vary depending on the target protein's subcellular compartment. researchgate.net

CompoundIAP LigandLinker TypeTarget DegradationcIAP1 DegradationMitochondrial CRABP-II DegradationKey Finding
This compoundBestatin (amide)AmideYesNoNoSpecific and sustained CRABP-II degradation. researchgate.netniph.go.jpniph.go.jp
SNIPER-2Bestatin (ester)EsterYesYesNot ReportedDegrades both target and cIAP1; less stable. niph.go.jpniph.go.jp
SNIPER(CRABP)-11MV1Not SpecifiedYesNot SpecifiedYesMore potent; uniquely targets mitochondrial CRABP-II. researchgate.netmedkoo.com

Functional Comparisons with SNIPERs Targeting Diverse Proteins (e.g., BCR-ABL, BRD4, ERα)

Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of chimeric molecules that recruit Inhibitor of Apoptosis Proteins (IAPs) to induce the ubiquitination and subsequent proteasomal degradation of a target protein. scispace.commedchemexpress.com Comparing this compound to SNIPERs developed for other targets—such as Estrogen Receptor α (ERα), Bromodomain-containing protein 4 (BRD4), and the oncoprotein BCR-ABL—reveals important functional distinctions in their mechanisms and choice of recruited E3 ligase. researchgate.netnih.gov

SNIPERs targeting ERα: The potent degrader SNIPER(ER)-87 was developed by linking the ERα ligand 4-hydroxytamoxifen (B85900) to a high-affinity IAP ligand derived from LCL161. nih.govmedchemexpress.com Mechanistic studies showed that SNIPER(ER)-87 preferentially recruits XIAP, rather than cIAP1, to mediate the degradation of ERα. nih.govmedchemexpress.com This is a key difference from this compound, whose activity relies on the recruitment of cIAP1. niph.go.jpnih.gov

SNIPERs targeting BRD4: The development of SNIPERs for BRD4, such as SNIPER(BRD)-1, provided significant insight into the degradation mechanisms of IAPs themselves. jst.go.jp SNIPER(BRD)-1, which links a BET inhibitor to an LCL-161 derivative, was found to degrade its target BRD4, as well as the IAPs cIAP1 and XIAP. jst.go.jpthno.org Further research revealed that the degradation of cIAP1 is triggered by the binding of the IAP antagonist portion of the molecule alone, whereas the degradation of both XIAP and BRD4 requires the formation of a ternary complex between the SNIPER, the IAP, and the target protein. scispace.comjst.go.jp This dual-degradation action contrasts with the high specificity of this compound for its target protein. niph.go.jp

SNIPERs targeting BCR-ABL: Multiple SNIPERs have been created to target the oncogenic BCR-ABL protein by combining various kinase inhibitors (e.g., imatinib, dasatinib) with IAP ligands. nih.govjst.go.jpnih.govnih.gov Many of these compounds induce the degradation of both BCR-ABL and IAPs. jst.go.jp This simultaneous degradation is often considered therapeutically advantageous for killing cancer cells, as IAPs are frequently overexpressed in tumors and contribute to therapy resistance. scispace.comnih.govjst.go.jp The specific action of this compound, which spares cIAP1, offers a different pharmacological profile that may be advantageous in other contexts. niph.go.jp

SNIPER SystemTarget ProteinPrimary E3 Ligase RecruitedDegrades E3 Ligase?Key Mechanistic Feature
This compoundCRABP-IIcIAP1NoHighly specific for target protein degradation. niph.go.jpnih.gov
SNIPER(ER)-87ERαXIAPYes (XIAP)Preferential recruitment of XIAP over cIAP1. nih.govmedchemexpress.com
SNIPER(BRD)-1BRD4XIAP (for BRD4), cIAP1Yes (cIAP1 and XIAP)Degrades target and IAPs via distinct mechanisms. scispace.comjst.go.jp
SNIPER(ABL)BCR-ABLcIAP1Yes (cIAP1)Simultaneous degradation of oncoprotein and IAP is often desired. jst.go.jpnih.gov

Structure Activity Relationship and Optimization Strategies for Sniper Crabp 4 Analogues

Influence of Ligand Moieties on Degradation Potency and Specificity

The choice of ligands that bind to the target protein and the E3 ligase is fundamental to the SNIPER's activity. The affinity and specificity of these interactions directly influence the formation of the ternary complex (CRABP-II–SNIPER–E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation.

The primary ligand used to target CRABP-II in the initial design of SNIPERs is all-trans retinoic acid (ATRA). nih.gov CRABP-II specifically binds to ATRA, making it an effective "warhead" for guiding the SNIPER molecule to its intended target. nih.govnih.gov

In the development of SNIPER(CRABP)-4 and its analogues, the ATRA moiety was chemically linked to a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1). nih.govresearchgate.net The core structure of ATRA is generally preserved to maintain high-affinity binding to CRABP-II. However, a critical modification involves the linkage point on the ATRA scaffold. Early research demonstrated that linking an ester or amide bond to the ATRA molecule was a viable strategy for creating a functional degrader. portlandpress.comniph.go.jp For instance, SNIPER-4 consists of an ATRA moiety linked to a bestatin (B1682670) derivative. nih.gov This design proved effective in inducing the cIAP1-mediated ubiquitylation and subsequent proteasomal degradation of CRABP-II. nih.gov

A significant finding was that substituting the ester bond in early analogues with a more stable amide bond, as seen in SNIPER-4, led to a more selective and sustained degradation of CRABP-II. niph.go.jp This modification prevented the degradation of the cIAP1 E3 ligase itself, a phenomenon observed with ester-linked predecessors. portlandpress.comniph.go.jp This selective action ensures the continued availability of the E3 ligase, potentially enhancing the duration of the target protein knockdown. niph.go.jp

To enhance degradation potency, researchers replaced bestatin with IAP antagonists that exhibit higher binding affinities, such as MV1 and LCL161 derivatives. nih.govnii.ac.jpfrontiersin.org This substitution proved to be a highly effective optimization strategy. researchgate.net For example, replacing bestatin with MV1 in an estrogen receptor alpha (ERα)-targeting SNIPER improved its degradation activity from the micromolar (10 μM) to the nanomolar (30 nM) range. nii.ac.jp

A similar enhancement was observed for CRABP-II degraders. An MV1-based SNIPER, known as SNIPER-23, was found to be approximately ten times more potent at degrading CRABP-II compared to the bestatin-based SNIPER-21. nih.gov This demonstrates that a higher-affinity E3 ligase ligand can more efficiently recruit cIAP1, leading to more robust target protein degradation.

SNIPER CompoundTarget ProteinE3 Ligase LigandObserved Potency/ActivityReference
SNIPER-21CRABP-IIBestatinDegraded CRABP-II at 1 μM. nih.gov
SNIPER-23CRABP-IIMV1~10 times more potent than SNIPER-21 in degrading CRABP-II. nih.gov
SNIPER(ER)-14ERαBestatinInduced ERα degradation at 10 μM. nii.ac.jp
SNIPER(ER)-19ERαMV1Reduced ERα protein levels at 30 nM. nii.ac.jp
SNIPER(ABL)-013BCR-ABLBestatinDC50 of 20 μM. medchemexpress.com
SNIPER(ABL)-019BCR-ABLMV1DC50 of 0.3 μM. medchemexpress.com

Impact of Linker Design on Ternary Complex Formation and Activity

The length of the linker is a critical parameter that must be empirically optimized for each target. explorationpub.com A linker that is too short may cause steric clashes, preventing the simultaneous binding of the SNIPER to both the target protein and the E3 ligase. explorationpub.com Conversely, an excessively long linker may fail to bring the two proteins into sufficient proximity for efficient ubiquitin transfer. explorationpub.com

Research on CRABP-targeting SNIPERs has shown that linker length can modulate degradation selectivity between highly homologous proteins. For methyl-bestatin based degraders, a longer polyethylene (B3416737) glycol (PEG) linker shifted the degradation selectivity toward CRABP-I, whereas a shorter linker favored the degradation of CRABP-II. explorationpub.com This highlights the linker's role in dictating the precise orientation of the ternary complex, which can expose different lysine (B10760008) residues on the target protein for ubiquitination. Similarly, studies on BCR-ABL degraders showed that SNIPER-3, with a hexyl linker, and SNIPER-4, with a longer decyl linker, exhibited different degradation kinetics and potencies. nih.gov

The chemical makeup of the linker influences crucial physicochemical properties such as solubility and cell permeability. nih.gov Common linker compositions include flexible alkyl chains and polyethylene glycol (PEG) units. frontiersin.orgmedchemexpress.comnih.gov The choice between these can significantly affect potency. In some contexts, replacing an alkyl linker with a PEG linker of similar length resulted in weaker degradation, suggesting that the specific atomic composition (e.g., the presence of ether oxygens) can influence the ternary complex interactions. nih.gov

The rigidity of the linker is another important factor. While flexible linkers like PEG and alkyl chains are common, more rigid structures incorporating elements like piperidine (B6355638) or piperazine (B1678402) can be used to restrict conformational freedom. asinex.com This can help to pre-organize the SNIPER molecule into a bioactive conformation, potentially improving ternary complex formation and degradation efficiency.

A crucial aspect of the linker's chemical composition is the nature of the bonds connecting it to the two ligand moieties. In the context of CRABP-II SNIPERs, changing an ester linkage to a more chemically stable amide linkage (as in SNIPER-4) was a key optimization. niph.go.jp The ester-containing SNIPERs induced degradation of both CRABP-II and cIAP1, whereas the amide-containing SNIPER-4 selectively degraded CRABP-II while sparing cIAP1. portlandpress.comniph.go.jp This modification not only improved selectivity but also resulted in a more sustained degradation of the target protein. niph.go.jp

Strategies for Modulating E3 Ligase Recruitment

Efficient recruitment of the E3 ligase is paramount for the function of any SNIPER. Several strategies have been developed to modulate this process to enhance degradation activity and overcome potential resistance mechanisms.

One of the primary strategies is the optimization of the E3 ligase-binding moiety, as detailed in section 5.1.2. Transitioning from first-generation, low-affinity ligands like bestatin to second-generation, high-affinity IAP antagonists such as MV1 and LCL161 derivatives significantly improves the efficiency of cIAP1 recruitment and subsequent target degradation. nih.govnii.ac.jpresearchgate.net

Another key strategy involves designing the SNIPER to prevent the degradation of the E3 ligase itself. The development of the amide-linked SNIPER-4 is a prime example of this approach. researchgate.netniph.go.jp By creating a molecule that could bind to cIAP1 without inducing its autodegradation, researchers ensured the ligase remained active, leading to a more selective and durable effect on the target protein, CRABP-II. portlandpress.comniph.go.jp

Furthermore, the broader field of protein degradation has explored recruiting different E3 ligases (e.g., VHL, CRBN) to circumvent resistance. nih.govfrontiersin.org Cells can develop resistance to a specific degrader by downregulating the expression of the recruited E3 ligase. frontiersin.org By having the capability to design SNIPERs that can hijack alternative E3 ligases, it becomes possible to restore the degradation of the target protein in resistant cells. frontiersin.org While much of the work on this compound has focused on recruiting IAPs, the principle of E3 ligase modulation remains a vital strategy for the long-term therapeutic application of this technology.

Exploring Alternative IAP Family Members (cIAP1, cIAP2, XIAP)

The optimization of Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) involves a detailed understanding of their interaction with the IAP family of E3 ubiquitin ligases, primarily cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). medchemexpress.commedchemexpress.comnih.gov These proteins, which belong to the RING-type E3 ligase family, are recruited by the IAP antagonist moiety of the SNIPER molecule to induce the ubiquitination and subsequent proteasomal degradation of a target protein. frontiersin.org The choice of IAP ligand and the specific IAP family member recruited can significantly influence the degradation efficiency and the mechanistic pathway.

Initially, SNIPERs for Cellular Retinoic Acid-Binding Protein II (CRABP-II), such as this compound, were developed using bestatin or its derivatives (e.g., methyl-bestatin, MeBS) as the cIAP1-binding ligand. researchgate.netresearchgate.net Mechanistic studies revealed that this compound, which contains bestatin, effectively induces the degradation of wild-type and cytosolic CRABP-II. researchgate.net The knockdown activity of these bestatin-based SNIPERs was significantly reduced upon siRNA-mediated silencing of cIAP1, confirming that cIAP1 is the primary E3 ligase responsible for the degradation of these specific proteins. researchgate.net

However, the reliance on cIAP1 is not universal across all SNIPER compounds or target localizations. Research into SNIPERs targeting other proteins, such as Estrogen Receptor α (ERα) and Bromodomain-containing protein 4 (BRD4), has shown a preferential recruitment of XIAP. nih.govjst.go.jp For example, SNIPER(ER)-87, which incorporates a high-affinity LCL161 derivative as the IAP ligand, preferentially recruits XIAP to degrade ERα, despite having a 10-fold higher binding affinity for cIAP1. nih.govbiocat.com Similarly, the BRD4-targeting SNIPER(BRD)-1 was found to primarily utilize XIAP for its degradation activity. jst.go.jp

The degradation mechanisms for cIAP1 and XIAP also differ. The binding of an IAP antagonist module, like that in a SNIPER, is often sufficient to induce the autoubiquitylation and degradation of cIAP1. nih.govjst.go.jp In contrast, the degradation of XIAP typically requires the formation of a ternary complex, consisting of the SNIPER molecule, the target protein (e.g., BRD4), and XIAP itself. nih.govjst.go.jp This means that for certain SNIPERs, XIAP and the target protein are degraded concurrently within this complex. jst.go.jp

This differential engagement of IAP members is a key optimization strategy. For instance, replacing the bestatin ligand in a CRABP-II SNIPER with the IAP antagonist MV1, to create SNIPER(CRABP)-11, expanded its activity. researchgate.net While both this compound and SNIPER(CRABP)-11 rely on cIAP1 for degrading cytosolic CRABP-II, SNIPER(CRABP)-11 also showed activity against mitochondrial CRABP-II, suggesting recruitment of different or additional E3 ligases depending on the subcellular location of the target. researchgate.net This highlights that the structure of the IAP ligand within the SNIPER analogue dictates which IAP proteins are recruited and, consequently, the scope and efficiency of target degradation. nih.gov

SNIPER CompoundTarget ProteinIAP LigandPrimary E3 Ligase(s) RecruitedKey Research FindingReference
This compoundCRABP-II (cytosolic)BestatincIAP1Degradation activity is attenuated by cIAP1 silencing, confirming it as the primary E3 ligase. researchgate.net
SNIPER(ER)-87ERαLCL161 derivativeXIAPPreferentially recruits XIAP over cIAP1 for ERα degradation, despite higher binding affinity for cIAP1. nih.govbiocat.com
SNIPER(BRD)-1BRD4LCL161 derivativeXIAP, cIAP1Primarily utilizes XIAP for BRD4 degradation, which requires ternary complex formation. Also induces degradation of cIAP1. jst.go.jp
SNIPER(CRABP)-11CRABP-II (mitochondrial)MV1cIAP1 and potentially other E3 ligasesDegrades mitochondrial CRABP-II, a target not degraded by the bestatin-based this compound. researchgate.net

Consideration of Non-IAP E3 Ligases for CRABP-II Degradation

While the SNIPER technology is defined by its recruitment of IAP family proteins, the broader field of targeted protein degradation (TPD) utilizes a variety of E3 ligases. nih.govtandfonline.com The development of degraders for CRABP-II is not exclusively limited to IAP-based mechanisms. Exploring non-IAP E3 ligases offers a critical strategy to overcome potential limitations of SNIPERs, such as resistance due to low expression of a specific IAP protein. nih.govtandfonline.com

The most common alternative E3 ligases harnessed by Proteolysis Targeting Chimeras (PROTACs) are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov However, research has expanded to include other ligases. A notable example in the context of CRABP-II degradation involves the recruitment of the aryl hydrocarbon receptor (AhR) E3 ligase complex. mdpi.com A chimeric molecule, β-NF-ATRA, was designed by conjugating an AhR ligand (β-naphthoflavone) with all-trans retinoic acid (ATRA), a ligand for CRABP-II. mdpi.com This novel PROTAC successfully induced the degradation of both CRABP-I and CRABP-II in an AhR-dependent manner, demonstrating a viable, non-IAP pathway for targeting these proteins. mdpi.com

Furthermore, studies with IAP-recruiting SNIPERs have themselves suggested the involvement of non-IAP E3 ligases in certain contexts. For the degradation of nuclear and mitochondrial CRABP-II, evidence suggests that E3 ligases other than cIAP1, cIAP2, and XIAP play a significant role. researchgate.net Specifically, while cIAP1 was the primary ligase for SNIPER-induced degradation of membrane-localized CRABP-II, another unidentified E3 ligase was also implicated in the activity of SNIPER(CRABP)-11. researchgate.net

The concept of engineering degraders to recruit novel E3 ligases is an active area of research. For instance, SNIPER(TACC3)-1 was found to uniquely require the Anaphase-Promoting Complex/Cyclosome with CDH1 (APC/C-CDH1) for the degradation of its target, TACC3, rather than the expected cIAP1. This demonstrates the principle that the modular nature of these chimeric molecules can be adapted to hijack diverse E3 ligases beyond the IAP family, VHL, and CRBN. This adaptability is crucial for developing future CRABP-II degraders with potentially improved tissue-selectivity or the ability to overcome resistance mechanisms.

Degrader CompoundTarget ProteinE3 Ligase RecruitedDegrader ClassKey FindingReference
This compoundCRABP-IIcIAP1SNIPERInduces degradation of cytosolic CRABP-II via cIAP1. researchgate.net
β-NF-ATRACRABP-I / CRABP-IIAryl hydrocarbon receptor (AhR) complexPROTACDemonstrates effective CRABP-II degradation by recruiting a non-IAP E3 ligase. mdpi.com
SNIPER(TACC3)-1TACC3APC/C-CDH1SNIPERIllustrates that SNIPERs can be designed to recruit non-IAP E3 ligases.
SNIPER(CRABP)-11CRABP-II (nuclear/mitochondrial)Unknown non-IAP ligasesSNIPERDegradation of organelle-localized CRABP-II involves E3 ligases other than cIAP1, cIAP2, or XIAP. researchgate.net

Compound and Protein Name Reference Table

Name/AbbreviationFull Name
SNIPERSpecific and Nongenetic IAP-dependent Protein Eraser
PROTACProteolysis Targeting Chimera
CRABP-IICellular Retinoic Acid-Binding Protein II
IAPInhibitor of Apoptosis Protein
cIAP1cellular Inhibitor of Apoptosis Protein 1
cIAP2cellular Inhibitor of Apoptosis Protein 2
XIAPX-linked Inhibitor of Apoptosis Protein
ERαEstrogen Receptor α
BRD4Bromodomain-containing protein 4
TACC3Transforming Acidic Coiled-Coil-containing protein 3
ATRAAll-trans Retinoic Acid
MeBSMethyl-bestatin
VHLvon Hippel-Lindau
CRBNCereblon
AhRAryl hydrocarbon Receptor
APC/C-CDH1Anaphase-Promoting Complex/Cyclosome with CDH1
β-NF-ATRAβ-Naphthoflavone-All-trans Retinoic Acid conjugate

Future Directions and Methodological Advancements in Sniper Crabp 4 Research

Advanced Structural Biology of SNIPER(CRABP)-4 Ternary Complexes

The cornerstone of this compound's function is the formation of a productive ternary complex between the target protein (CRABP-II), the E3 ligase (cIAP1), and the SNIPER molecule itself. researchgate.net A detailed understanding of the geometry and dynamics of this complex is paramount for designing more efficient and selective degraders. At the heart of this endeavor lies the application of advanced structural biology techniques.

High-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for visualizing the atomic details of molecular interactions. crelux.comselvita.comelifesciences.org These techniques provide a static yet precise snapshot of the degrader-induced ternary complex, revealing the specific protein-protein and protein-ligand interfaces that drive complex formation and subsequent ubiquitination. researchgate.netcrelux.com

While crystal structures of CRABP bound to ligands have been determined, obtaining high-resolution structural data for the entire this compound-mediated ternary complex remains a key objective. nih.gov Such structures would elucidate the precise orientation of cIAP1 relative to CRABP-II, explain how the linker modulates this interaction, and identify the surface-exposed lysine (B10760008) residues on CRABP-II that are presented to the E3 ligase for ubiquitination. nih.gov This structural information is critical for structure-based drug design, enabling the rational optimization of linker length and composition, as well as modifications to the protein-binding moieties to enhance cooperativity and degradation efficiency. nih.govsygnaturediscovery.com The increasing power of cryo-EM, in particular, offers a promising avenue for studying large and potentially flexible complexes that may be challenging to crystallize. selvita.comelifesciences.org

Complementing experimental structural methods, computational modeling and molecular dynamics (MD) simulations offer powerful tools to explore the dynamic nature of ternary complexes. acs.orgacs.org These in silico approaches can predict and analyze the conformational ensembles of the this compound ternary complex, providing insights that are not accessible through static crystal structures. researchgate.netelifesciences.org

MD simulations can model the flexibility of the linker and the protein components, helping to understand the stability and residence time of the ternary complex. researchgate.net These computational methods are increasingly used to predict the ability of a designed degrader to form a productive complex, thereby streamlining the design-build-test cycle. acs.orgacs.org For this compound research, these simulations can be used to:

Predict the most favorable ternary complex geometries.

Analyze the impact of linker modifications on complex stability and orientation. nih.gov

Identify key amino acid residues ("hot spots") that mediate the protein-protein interactions within the complex.

Screen virtual libraries of this compound analogues for their potential to form stable ternary complexes, prioritizing candidates for chemical synthesis. acs.org

Development of Next-Generation this compound Analogues

Building on the foundation laid by this compound, researchers are actively developing next-generation analogues with improved pharmacological properties. These efforts are focused on overcoming the limitations of early-generation compounds, such as moderate potency and the potential for off-target effects, to create more drug-like molecules. nih.govnih.gov

A significant challenge in the development of bifunctional degraders is achieving favorable drug metabolism and pharmacokinetic (DMPK) properties. Many of these molecules are large and fall outside the parameters of traditional drug-likeness rules, such as Lipinski's "Rule of Five". nih.gov Key strategies for improving the cellular permeability and metabolic stability of this compound analogues include:

IAP Ligand Modification: The original this compound utilized a bestatin (B1682670) moiety to bind cIAP1. portlandpress.com To enhance potency and stability, newer analogues have incorporated higher-affinity IAP ligands, such as derivatives of LCL161 or MV1. nih.govnih.govmdpi.com This strategy has led to the development of SNIPERs with nanomolar degradation activity. nih.govmdpi.com For instance, replacing bestatin with MV1 in a SNIPER targeting the estrogen receptor (ER) dramatically improved its degradation potency. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic medicinal chemistry efforts to explore the SAR of the entire SNIPER molecule can identify modifications that improve stability without sacrificing degradation efficiency.

The initial design of this compound, an ester-type SNIPER, leads to the degradation of both the target protein (CRABP-II) and the recruited E3 ligase (cIAP1) through autoubiquitination. portlandpress.comnih.gov This dual-degradation effect can be therapeutically advantageous in some contexts, such as certain cancers where cIAP1 is overexpressed. portlandpress.com However, for precise biological studies or therapies where sustained E3 ligase function is desired, selectivity is crucial.

Current research explores two distinct paths:

Selective Degradation: To overcome the issue of E3 ligase degradation, amide-type SNIPERs were developed. nih.gov By changing the ester linkage in the bestatin moiety to a more stable amide linkage, these next-generation compounds retain their ability to bind cIAP1 but no longer induce its degradation. nih.govnih.gov This allows for the selective and sustained degradation of the target protein, CRABP-II, providing a cleaner tool for research and potentially a more controlled therapeutic effect. nih.gov

Targeting Subcellular Populations: Another form of selective degradation involves targeting specific pools of a protein within the cell. For example, SNIPER(CRABP)-11, which uses the IAP ligand MV1, was shown to induce the degradation of CRABP-II localized to various subcellular compartments, including the cytosol, nucleus, and mitochondria, whereas the bestatin-based this compound was less effective against mitochondrial CRABP-II. researchgate.netresearchgate.net This demonstrates that SNIPER analogues can be engineered to achieve spatially selective protein knockdown, enabling the study of protein function in distinct cellular locations. researchgate.netnih.gov

Integration of this compound in Broader Chemical Biology Toolboxes

This compound and its derivatives are valuable assets in the expanding chemical biology toolbox for TPD. nih.govtandfonline.com Their primary role is to serve as chemical probes to study the biological consequences of acutely depleting a specific protein, a process often referred to as "chemical knockdown". nih.gov

The significance of this compound as a tool is multifaceted:

Proof-of-Concept for IAP Recruitment: It was a pioneering molecule that validated the concept of hijacking IAP E3 ligases for targeted degradation. portlandpress.comnih.gov

Targeting the "Undruggable" Proteome: this compound demonstrated that a protein could be targeted for degradation even if only a functionally neutral binding ligand (all-trans retinoic acid for CRABP) is available. nih.gov This opened the door to targeting proteins previously considered "undruggable" by conventional inhibitors.

Biological Discovery: By inducing the degradation of CRABP-II, this compound was used to demonstrate that the depletion of this protein inhibited neuroblastoma cell migration, directly linking the protein to a specific cellular phenotype. portlandpress.comresearchgate.net

Reference Compound: As a well-characterized early SNIPER, this compound is often used as a control or reference compound in the development and evaluation of new SNIPERs targeting different proteins. researchgate.net

The evolution of this scaffold into selective degraders and organelle-specific probes further enhances its utility, allowing researchers to dissect complex biological processes with high temporal and spatial precision. researchgate.netnih.gov The integration of these molecules with other chemical biology tools, such as proteomics and advanced imaging, will continue to illuminate protein function and validate new therapeutic targets.

Phenotypic Screening using Targeted Degradation

Phenotypic screening, a method that investigates the effects of compounds on cellular or organismal phenotypes, is a powerful tool in drug discovery. promega.com In the context of targeted protein degradation, this approach can be used to identify novel functions of target proteins and to discover new E3 ligases that can be harnessed by degrader molecules. tandfonline.com The degradation of a specific protein by a compound like this compound can lead to observable phenotypic changes, which can provide insights into the protein's function. promega.com

Research on this compound has demonstrated its ability to induce the degradation of Cellular Retinoic Acid-Binding Protein II (CRABP-II). researchgate.netnih.gov By observing the cellular consequences of CRABP-II degradation, researchers can uncover its roles in various biological processes. This targeted degradation approach offers a more direct and temporally controlled way to study protein function compared to genetic methods like knockouts. promega.com

Future phenotypic screens could utilize a library of SNIPER compounds with varied linkers and E3 ligase ligands to probe a wide range of cellular phenotypes. This could lead to the identification of compounds with desirable therapeutic effects and a deeper understanding of the complex cellular networks in which the target proteins operate. tandfonline.com

Expanding the Repertoire of Degradable Target Proteins

A major goal in the field of targeted protein degradation is to expand the range of proteins that can be targeted for degradation. thno.org While initial research focused on a limited set of "druggable" proteins, the technology is now being applied to targets previously considered intractable, such as transcription factors and scaffolding proteins. frontiersin.orgnjbio.com

The research on this compound and its analogue, SNIPER(CRABP)-11, has provided valuable insights into how to target proteins in different subcellular compartments. researchgate.netnih.gov this compound, which contains bestatin as a ligand for the inhibitor of apoptosis protein (IAP) E3 ligase, was shown to effectively induce the degradation of CRABP-II in the cytosol, nucleus, and on the cell membrane. researchgate.netnih.gov However, it was less effective against mitochondrial CRABP-II, a task for which SNIPER(CRABP)-11, with its MV1 IAP-ligand, showed activity. researchgate.netnih.gov

CompoundIAP LigandTarget ProteinSubcellular Degradation Activity
This compound BestatinCRABP-IIWild-type, Cytosolic, Nuclear, Membrane-localized
SNIPER(CRABP)-11 MV1CRABP-IIWild-type, Cytosolic, Nuclear, Membrane-localized, Mitochondrial

Table 1: Comparison of the subcellular degradation activity of this compound and SNIPER(CRABP)-11. researchgate.netnih.gov

Theoretical and Mechanistic Insights from this compound Research

The study of this compound has not only practical applications in drug discovery but also contributes to a deeper theoretical understanding of fundamental cellular processes.

Contribution to Understanding Ubiquitin Code Specificity

The ubiquitin-proteasome system is a complex cellular machinery responsible for protein degradation. The specificity of this system, often referred to as the "ubiquitin code," is determined by the interplay between E3 ubiquitin ligases, ubiquitin chains, and the target protein. tandfonline.com SNIPER compounds, by forcing the interaction between a specific E3 ligase and a target protein, provide a unique tool to dissect this code.

Research on this compound has shown that the degradation of CRABP-II in the cytosol is primarily mediated by the cIAP1 E3 ligase. researchgate.netnih.gov However, for CRABP-II localized to the nucleus and mitochondria, other E3 ligases appear to be involved. researchgate.netnih.gov This suggests that the subcellular location of the target protein can influence which E3 ligase is responsible for its degradation, even when the same targeting molecule is used. This finding contributes to our understanding of how the ubiquitin code is interpreted in different cellular contexts.

Future studies using a panel of SNIPERs with ligands for different E3 ligases could further elucidate the rules governing E3 ligase selection and ubiquitination patterns for various target proteins in different subcellular compartments.

Target Protein LocationPrimary E3 Ligase for SNIPER(CRABP)-mediated Degradation
Wild-type and Cytosolic CRABP-IIcIAP1
Membrane-localized CRABP-IIcIAP1 and potentially another E3 ligase (for SNIPER(CRABP)-11)
Nuclear and Mitochondrial CRABP-IIE3 ligases other than cIAP1, cIAP2, and XIAP

Table 2: E3 ligase involvement in SNIPER(CRABP)-mediated degradation based on subcellular localization of the target protein. researchgate.netnih.gov

General Principles of Induced Proximity and Allosteric Modulation

This compound operates on the principle of chemically induced proximity, bringing a target protein and an E3 ligase into close quarters. tandfonline.com This induced proximity is a powerful mechanism that can be used to control a variety of cellular processes, not just protein degradation. mpg.dekeystonesymposia.org The study of SNIPERs contributes to the broader understanding of how small molecules can be designed to modulate protein-protein interactions. princeton.edu

Furthermore, the formation of the ternary complex between the SNIPER molecule, the target protein, and the E3 ligase can lead to allosteric changes in the proteins involved. These allosteric modulations can influence the efficiency of ubiquitination and degradation. Understanding the structural and energetic basis of this ternary complex formation is crucial for the rational design of more potent and selective degrader molecules. nih.gov

The insights gained from this compound research, therefore, have implications beyond targeted protein degradation, informing the development of other induced proximity-based therapeutics that aim to modulate cellular signaling pathways for therapeutic benefit. promega.com

Q & A

Q. What experimental methodologies are recommended to validate the target specificity of SNIPER(CRABP)-4 in cellular models?

To confirm CRABP2 as the primary target, employ orthogonal assays such as:

  • CRISPR-Cas9 knockout : Validate loss-of-function phenotypes in CRABP2-deficient cells .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics between this compound and CRABP2 in vitro .
  • Competitive binding assays : Compare displacement of natural ligands (e.g., retinoic acid) by this compound . Include negative controls using non-target proteins (e.g., CRABP1) to rule off-target effects.

Q. How should researchers design dose-response experiments to assess this compound’s degradation efficacy?

Use a logarithmic concentration range (e.g., 1 nM–10 µM) with the following endpoints:

  • Western blotting : Quantify CRABP2 protein levels over 24–72 hours .
  • qPCR : Monitor transcriptional feedback mechanisms (e.g., retinoic acid pathway genes) .
  • Cell viability assays : Differentiate degradation-specific effects from cytotoxicity (e.g., MTT assay) . Normalize data to vehicle-treated controls and include proteasome inhibitors (e.g., MG132) to confirm ubiquitin-proteasome system dependency.

Q. What are the critical parameters for optimizing this compound’s stability in in vitro assays?

  • Solubility : Use DMSO stocks ≤0.1% to avoid solvent-induced artifacts .
  • Half-life : Assess compound stability via LC-MS in cell culture media at 37°C over 24 hours .
  • Temperature/pH sensitivity : Pre-test storage conditions (-20°C vs. 4°C) and buffer compatibility (e.g., PBS vs. HEPES) .

Advanced Research Questions

Q. How can researchers address contradictions in reported degradation activity of this compound across different cell lines?

  • Context-dependent variables : Screen cell lines for baseline CRABP2 expression (e.g., MDA-MB-231 vs. MCF-7 breast cancer cells) .
  • Microenvironment modulation : Test under hypoxic vs. normoxic conditions to assess oxygen-dependent degradation pathways .
  • Data normalization : Use internal controls (e.g., housekeeping proteins) and meta-analysis tools to reconcile variability .

Q. What computational and experimental strategies are effective for optimizing this compound’s degradation kinetics?

  • Molecular dynamics simulations : Model this compound’s binding affinity to CRABP2 and E3 ligase complexes .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified linker lengths or warhead groups to enhance proteolysis-targeting chimera (PROTAC) efficiency .
  • Live-cell imaging : Track real-time CRABP2 degradation using fluorescently tagged constructs .

Q. How should multi-omics data (proteomics, transcriptomics) be integrated to characterize this compound’s off-target effects?

  • Proteomics : Perform tandem mass tag (TMT) labeling to quantify global protein abundance changes post-treatment .
  • Transcriptomics : Pair RNA-seq data with CRISPR interference (CRISPRi) screens to identify compensatory pathways .
  • Network analysis : Use tools like STRING or Cytoscape to map protein-protein interaction hubs perturbed by this compound .

Q. What longitudinal study designs are appropriate to evaluate resistance mechanisms to this compound in cancer models?

  • Chronic exposure assays : Treat cells with sublethal this compound doses for 6–8 weeks and monitor adaptive mutations via whole-exome sequencing .
  • Patient-derived xenografts (PDX) : Assess in vivo efficacy and resistance using immunodeficient mice engrafted with CRABP2-high tumors .
  • Biomarker validation : Correlate CRABP2 degradation with clinical outcomes (e.g., tumor regression, metastasis) in longitudinal cohorts .

Methodological Frameworks

Q. How can researchers apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to study this compound?

  • Sample : CRABP2-expressing cancer cell lines or primary cells .
  • Phenomenon : CRABP2 degradation kinetics and downstream pathway modulation .
  • Design : Comparative studies (e.g., this compound vs. first-generation SNIPERs) .
  • Evaluation : Quantitative metrics (e.g., DC50, degradation half-life) .
  • Research Type : Mixed-methods (e.g., in vitro assays + computational modeling) .

Q. What statistical models are robust for analyzing this compound’s dose-response data with high variability?

  • Four-parameter logistic (4PL) regression : Fit non-linear curves to calculate EC50/IC50 values .
  • Bayesian hierarchical models : Account for inter-experiment variability in multi-lab studies .
  • Bootstrapping : Estimate confidence intervals for degradation efficiency metrics .

Data Reporting and Validation

Q. How should contradictory findings between this compound’s in vitro and in vivo efficacy be addressed?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
  • Tumor microenvironment analysis : Assess stromal cell contributions (e.g., fibroblasts, immune cells) to degradation resistance .
  • Multi-center validation : Replicate key experiments in independent labs using standardized protocols .

Q. What are the best practices for ensuring reproducibility in this compound studies?

  • Open science platforms : Share raw data (e.g., proteomics datasets) via repositories like PRIDE or Zenodo .
  • Detailed SOPs : Document cell culture conditions, compound handling, and assay protocols .
  • Blinded analysis : Use third-party labs for independent data verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.